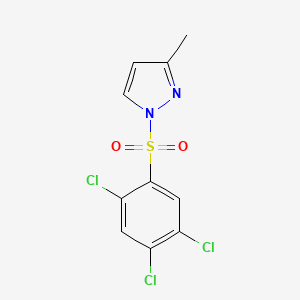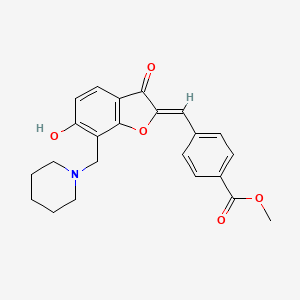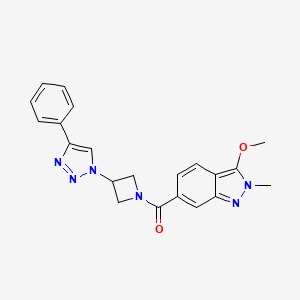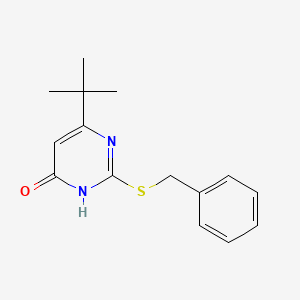
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor (TLR) signaling pathways. TLRs are a family of proteins that play a crucial role in the innate immune response to pathogens. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases.
Wirkmechanismus
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole selectively inhibits TLR signaling pathways by binding to the intracellular domain of TLR4, thereby preventing the activation of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been shown to have a potent anti-inflammatory effect in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and MIP-1α. 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been shown to reduce the infiltration of inflammatory cells into tissues and to protect against tissue damage caused by inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its specificity for TLR4 signaling pathways, which allows for targeted inhibition of the inflammatory response. However, one limitation of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole. One area of focus could be the development of more potent and selective TLR inhibitors based on the structure of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole. Another area of research could be the identification of biomarkers that predict response to 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole treatment in different disease settings. Additionally, further studies could explore the potential of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in combination with other anti-inflammatory agents for the treatment of inflammatory diseases.
Synthesemethoden
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole can be synthesized using a multistep process involving the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base. The resulting product is then purified using chromatography techniques to obtain 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in its pure form.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and inflammatory bowel disease. It has also been shown to have a protective effect against ischemia-reperfusion injury in various organs, including the heart and liver.
Eigenschaften
IUPAC Name |
3-methyl-1-(2,4,5-trichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-6-2-3-15(14-6)18(16,17)10-5-8(12)7(11)4-9(10)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAODTEKQDCNEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2872641.png)
![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)




![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)
![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)
![N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2872657.png)

